

The Acyloin Motif: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxycyclohexan-1-one**

Cat. No.: **B145642**

[Get Quote](#)

Abstract

The α -hydroxy ketone, or acyloin, is a foundational structural motif in organic chemistry, bridging the gap between simple carbonyl compounds and complex, multifunctional molecules. Its discovery and the development of synthetic methodologies for its creation have been pivotal in the advancement of synthetic chemistry, from the elucidation of reaction mechanisms to the construction of intricate molecular architectures. This technical guide provides an in-depth exploration of the discovery and history of acyloin compounds, with a focus on the seminal acyloin condensation reaction. We will delve into the mechanistic underpinnings of this transformation, its critical variations, and its evolution into modern, highly selective catalytic methods. Furthermore, this guide will illuminate the enduring relevance of acyloins in contemporary research, particularly in the fields of natural product synthesis and drug development, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical entity.

Historical Context: The Dawn of Carbon-Carbon Bond Formation

The story of acyloin compounds is intrinsically linked to the broader history of organic synthesis and the quest for reliable methods to form carbon-carbon bonds. The 19th and early 20th centuries were a period of profound discovery, where chemists began to unravel the principles that govern the assembly of organic molecules.

The Precursor: Benzoin Condensation

Before the aliphatic acyloin condensation was established, its aromatic counterpart, the benzoin condensation, had already captured the attention of the chemical community. First reported in 1832 by Justus von Liebig and Friedrich Wöhler, this reaction demonstrated the cyanide-catalyzed dimerization of two aromatic aldehydes to form an α -hydroxy ketone, specifically benzoin from benzaldehyde.^{[1][2][3]} The catalytic role of cyanide was later elucidated by Nikolay Zinin in the late 1830s.^[1] This reaction was a landmark achievement, showcasing one of the earliest examples of a catalytic carbon-carbon bond-forming reaction. The mechanism, proposed by A. J. Lapworth in 1903, involves the nucleophilic attack of cyanide on an aldehyde, followed by a proton transfer to generate a key intermediate that then attacks a second aldehyde molecule.^[1]

The Emergence of the Acyloin Condensation

The early 20th century witnessed a significant expansion of synthetic methodology. In 1903, the French chemists Louis Bouveault and Gustave Blanc reported a reaction that would become a cornerstone of organic synthesis: the reductive coupling of two carboxylic esters using metallic sodium to yield an α -hydroxy ketone, which they termed an "acyloin".^{[4][5][6][7]} This reaction, now known as the acyloin condensation, provided a direct route to aliphatic α -hydroxy ketones, a class of compounds that were previously difficult to access.^{[8][9]} The name "acyloin" itself is derived from the formal reductive coupling of two acyl groups.^[10]

Interestingly, Bouveault and Blanc also discovered that in the presence of a protic solvent like ethanol, the same combination of ester and sodium metal led to the reduction of the ester to a primary alcohol.^{[11][12]} This alternative pathway is known as the Bouveault-Blanc reduction.^{[13][14]} The dichotomy of these two reactions underscored the critical role of reaction conditions in directing the outcome of a chemical transformation, a fundamental concept in modern organic chemistry.

The Core Reaction: The Acyloin Condensation

The acyloin condensation is a powerful and versatile reaction for the synthesis of α -hydroxy ketones. It is particularly effective for the synthesis of cyclic acyloins from diesters, a transformation that has been instrumental in the preparation of medium and large ring systems.^{[3][15]}

Mechanistic Insights

The mechanism of the acyloin condensation is believed to proceed through a radical pathway on the surface of the metallic sodium.[6][15] Although the exact details have been a subject of study, the generally accepted mechanism involves the following key steps:[3][8][16]

- Single Electron Transfer (SET): Two sodium atoms each transfer an electron to the carbonyl groups of two ester molecules, forming two ketyl radical anions.
- Dimerization: These radical anions then dimerize on the surface of the sodium metal to form a dianionic intermediate.
- Elimination: The dianion eliminates two alkoxide ions to form a 1,2-diketone intermediate.
- Further Reduction: The highly reactive 1,2-diketone is then reduced by two more sodium atoms to form a sodium enediolate.
- Protonation: Finally, acidic workup protonates the enediolate to give an enediol, which rapidly tautomerizes to the stable acyloin product.[15]

[Click to download full resolution via product page](#)

Figure 1: Mechanism of the Acyloin Condensation. This diagram illustrates the stepwise radical mechanism of the acyloin condensation, from the initial single electron transfer from sodium to the final tautomerization to the stable α -hydroxy ketone product.

Intramolecular Acyloin Condensation

One of the most powerful applications of the acyloin condensation is its intramolecular variant, used for the synthesis of cyclic compounds from diesters. This method is particularly effective for the formation of medium (8-11 membered) and large (12 or more membered) rings, which are often challenging to synthesize via other methods.[3] A remarkable feature of the intramolecular acyloin condensation is that it does not require high dilution conditions, which are typically necessary for other cyclization reactions to favor intramolecular over intermolecular processes. This is attributed to the reaction occurring on the surface of the

sodium metal, where the two ends of the diester are thought to be adsorbed in proximity, thus favoring cyclization.[\[3\]](#)

Ring Size	Typical Yield
5- and 6-membered	80-85%
4-, 7-, 10-, and 11-membered	50-60%
8- and 9-membered	30-40%
12-membered and higher	>70%

Data compiled from reference[\[3\]](#).

Key Variations and Modern Advancements

While the classical acyloin condensation is a robust reaction, it has limitations, including the potential for side reactions and the harsh conditions required. Over the years, several modifications and new catalytic systems have been developed to address these issues and expand the scope of acyloin synthesis.

The Rühlmann Modification: Trapping the Intermediate

A significant improvement to the acyloin condensation was developed by K. Rühlmann, which involves carrying out the reaction in the presence of chlorotrimethylsilane (TMSCl).[\[11\]](#)[\[16\]](#) In this modification, the enediolate intermediate is trapped *in situ* as a stable bis-silyl enol ether.[\[2\]](#) This has several advantages:

- Suppression of Side Reactions: The trapping of the enediolate prevents it from participating in undesired side reactions, such as the Claisen condensation, which can be a competing pathway.[\[10\]](#)[\[11\]](#)
- Increased Yields: By preventing side reactions, the Rühlmann modification generally leads to significantly higher yields of the desired acyloin.[\[3\]](#)
- Simplified Workup: The stable bis-silyl enol ether can be isolated and purified before being hydrolyzed to the acyloin under mild acidic conditions.[\[7\]](#)

The Rühlmann modification has become the standard procedure for many acyloin condensations, particularly in the synthesis of complex molecules.[\[11\]](#)

N-Heterocyclic Carbene (NHC) Catalysis: A Modern Approach

In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations, including the synthesis of acyloins from aldehydes.[\[8\]](#)[\[14\]](#)[\[17\]](#) This method is mechanistically related to the benzoin condensation and relies on the ability of the NHC to induce "umpolung" (polarity reversal) of the aldehyde carbonyl group.

The NHC catalyst first adds to an aldehyde to form a Breslow intermediate, which is a nucleophilic species that can then attack a second aldehyde molecule.[\[17\]](#) A key advantage of NHC catalysis is the ability to perform crossed acyloin condensations between two different aldehydes with high regioselectivity, which can be controlled by the choice of NHC catalyst and reaction conditions.[\[14\]](#)[\[17\]](#) This methodology provides a milder and more functional group tolerant alternative to the classical sodium-mediated acyloin condensation.

Biocatalysis: The Enantioselective Frontier

The synthesis of chiral acyloins is of great importance, particularly in the pharmaceutical industry. Biocatalysis, using enzymes or whole microorganisms, offers an excellent solution for the enantioselective synthesis of these compounds.[\[18\]](#)[\[19\]](#)[\[20\]](#)

One of the most well-known examples is the use of fermenting yeast (*Saccharomyces cerevisiae*) to catalyze the acyloin-type condensation of benzaldehyde and acetaldehyde to produce (R)-phenylacetylcarbinol (R-PAC), a key precursor in the synthesis of the decongestant and stimulant ephedrine.[\[13\]](#)[\[15\]](#)[\[21\]](#)[\[22\]](#) The reaction is catalyzed by the enzyme pyruvate decarboxylase, which is present in the yeast.[\[21\]](#) This biocatalytic approach provides access to the chiral acyloin with high enantioselectivity, something that is difficult to achieve with traditional chemical methods. Modern research in this area focuses on enzyme engineering and the use of isolated enzymes to improve the efficiency and substrate scope of biocatalytic acyloin condensations.[\[9\]](#)[\[18\]](#)

Applications in Research and Drug Development

The acyloin moiety is a versatile functional group that can be found in a variety of natural products and is a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules.

Natural Product Synthesis

The intramolecular acyloin condensation has been a key strategy in the total synthesis of numerous natural products, especially those containing macrocyclic rings. For example, it has been used in the synthesis of macrocyclic musks like muscone and exaltone, which are prized for their use in the fragrance industry.[\[5\]](#)[\[23\]](#)[\[24\]](#) The ability to form large rings in good yield without the need for high dilution makes the acyloin condensation an attractive method for the construction of these challenging targets.

Pharmaceutical Synthesis

The acyloin functional group and the reactions that form it are highly relevant in the pharmaceutical industry.

- Ephedrine and Pseudoephedrine: As mentioned previously, the biocatalytic synthesis of (R)-phenylacetylcarbinol is a critical step in the industrial production of ephedrine and pseudoephedrine.[\[13\]](#)[\[15\]](#)[\[21\]](#)[\[22\]](#)
- Antiviral and Anticancer Agents: The α -hydroxy ketone motif is present in a number of biologically active molecules, and synthetic strategies to access this functional group are of great interest in drug discovery. While direct examples of FDA-approved drugs containing a simple acyloin moiety are not abundant, the structural motif is a key component of more complex pharmacophores, and the synthetic principles of acyloin chemistry are widely applied. For instance, the development of novel anticancer agents and antiviral drugs often involves the synthesis of complex polycyclic and heterocyclic systems where α -hydroxy ketone precursors play a crucial role.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Experimental Protocols

The following protocols are provided as examples of the key synthetic methods for preparing acyloin compounds. These are intended for use by trained chemists in a properly equipped laboratory.

Protocol 1: Classical Intramolecular Acyloin Condensation (Synthesis of a Macrocyclic Acyloin)

This protocol is adapted from a procedure for the synthesis of a macrocyclic acyloin, a precursor to macrocyclic musks.[\[4\]](#)

Objective: To synthesize a macrocyclic acyloin from a long-chain diester via intramolecular acyloin condensation.

Materials:

- Dimethyl 1,15-pentadecanedioate
- Sodium metal, pulverized
- Xylene, anhydrous
- Ethanol
- Nitrogen gas supply

Procedure:

- **Apparatus Setup:** A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.
- **Reaction Initiation:** To the flask, add pulverized sodium metal (1.0 eq) and anhydrous xylene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
- **Substrate Addition:** A solution of dimethyl 1,15-pentadecanedioate (1.0 eq) in anhydrous xylene is added dropwise from the addition funnel to the refluxing sodium dispersion over a period of 2 hours. The reaction mixture will typically turn purple or blue, indicating the formation of ketyl radicals.
- **Reaction Completion:** After the addition is complete, continue to reflux the mixture for an additional 30 minutes.

- Quenching: Cool the reaction mixture to room temperature. Carefully add ethanol to quench the excess sodium.
- Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water to remove any alkali, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude acyloin can be further purified by vacuum distillation.

Causality and Self-Validation:

- The use of anhydrous xylene is critical as protic solvents will lead to the Bouveault-Blanc reduction.[\[3\]](#)
- A fine dispersion of sodium is necessary to maximize the surface area for the reaction.
- The slow addition of the diester helps to maintain a low concentration of the substrate, which, although not strictly necessary for intramolecular acyloin condensation, can help to minimize side reactions.
- The color change during the reaction is a visual indicator of the ongoing single electron transfer process.

Protocol 2: Rühlmann Modification of the Acyloin Condensation

This protocol is a general procedure adapted from Organic Syntheses for the Rühlmann modification.[\[7\]](#)[\[33\]](#)

Objective: To synthesize an acyloin via the Rühlmann modification, using chlorotrimethylsilane as a trapping agent.

Materials:

- A suitable diester (e.g., diethyl succinate)
- Sodium metal

- Chlorotrimethylsilane (TMSCl), freshly distilled
- Toluene, anhydrous
- Methanol
- Concentrated Hydrochloric Acid
- Nitrogen gas supply

Procedure:

- Apparatus Setup: As described in Protocol 5.1.
- Sodium Dispersion: Add sodium metal (4.0 eq) to anhydrous toluene and heat to reflux with vigorous stirring to create a fine dispersion.
- Reagent Addition: Cool the mixture slightly and add freshly distilled chlorotrimethylsilane (4.0 eq).
- Substrate Addition: A solution of the diester (1.0 eq) in anhydrous toluene is added dropwise to the stirred mixture at a rate that maintains a gentle reflux.
- Reaction Completion: After the addition is complete, continue to stir at reflux for an additional 2 hours.
- Workup of Bis-Silyl Enol Ether: Cool the reaction mixture to room temperature and filter to remove sodium chloride and any unreacted sodium. The filtrate is concentrated under reduced pressure. The resulting crude bis-silyl enol ether can be purified by vacuum distillation.
- Hydrolysis to Acyloin: Dissolve the purified bis-silyl enol ether in methanol. Add a few drops of concentrated hydrochloric acid and stir at room temperature for 1-2 hours.
- Final Purification: Remove the methanol under reduced pressure. The residue can be purified by distillation or chromatography to yield the final acyloin.

Causality and Self-Validation:

- The stoichiometry of 4 equivalents of sodium is required for the reductive coupling.
- Freshly distilled TMSCl is used to ensure it is free from HCl, which would quench the reactive intermediates.
- The trapping of the enediolate as the bis-silyl enol ether is a key step that prevents side reactions and allows for the isolation of a stable intermediate.
- The mild acidic hydrolysis cleaves the silyl ethers to generate the acyloin without promoting further reactions.

[Click to download full resolution via product page](#)

Figure 2: Rühlmann Modification Workflow. This flowchart outlines the key steps in the Rühlmann modification of the acyloin condensation, highlighting the trapping of the stable bis-silyl enol ether intermediate.

Conclusion

From its conceptual beginnings in the benzoin condensation to the development of the robust aliphatic acyloin condensation by Bouveault and Blanc, the chemistry of α -hydroxy ketones has a rich and impactful history. The journey of the acyloin condensation, from its initial discovery to modern, highly sophisticated catalytic variants, mirrors the evolution of organic synthesis itself. The development of the Rühlmann modification and the advent of NHC and biocatalytic methods have transformed the synthesis of acyloins from a classical name reaction into a versatile and highly controllable synthetic tool.

For researchers, scientists, and drug development professionals, a deep understanding of acyloin chemistry is invaluable. The acyloin motif continues to be a key building block in the synthesis of complex natural products and a relevant structural feature in the design of new therapeutic agents. The principles learned from the study of the acyloin condensation, particularly regarding the control of reactivity and the development of selective synthetic methods, remain fundamental to the practice of modern organic chemistry. As the demand for more efficient and sustainable synthetic methods grows, the continued innovation in acyloin synthesis will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

- Kostraby, M. M. (1999). The yeast mediated synthesis of the l-ephedrine precursor, l-phenylacetylcarbinol, in an organic solvent. Semantic Scholar. [\[Link\]](#)
- Stetter, H., & Kuhlmann, H. (1984). ACYLOIN CONDENSATION BY THIAZOLIUM ION CATALYSIS: BUTYROIN. *Organic Syntheses*, 62, 170. [\[Link\]](#)
- Ravi, S., & Ghatak, U. R. (2001). Macroyclic musk compounds: Synthetic approaches to key intermediates for exaltolide, exaltone and dilactones. *Journal of the Indian Institute of Science*, 81, 299-312. [\[Link\]](#)
- Gamenara, D., et al. (2015). Synthesis of R-(−)-phenylacetylcarbinol by fermenting yeast and subsequent reductive amination towards ephedrine.
- Kostraby, M. M. (1999). The yeast mediated synthesis of the l-ephedrine precursor, l-phenylacetylcarbinol, in an organic solvent. VU Research Repository. [\[Link\]](#)
- Nunta, K., et al. (2023). Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of *Candida tropicalis* TISTR 5306 and *Saccharomyces cerevisiae* TISTR 5606 as the Biocatalyst.
- Liebig, J. v., & Wöhler, F. (1832). Untersuchungen über das Radikal der Benzoesäure. *Annalen der Pharmacie*, 3(3), 249–282.
- Moore, T. (2005). SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. University of Illinois Urbana-Champaign. [\[Link\]](#)
- Unknown. (n.d.). Acyloin Condensation.
- Bloomfield, J. J., & Nelke, J. M. (1977). ACYLOIN CONDENSATION IN WHICH CHLOROTRIMETHYLSILANE IS USED AS A TRAPPING AGENT: 1,2-BIS(TRIMETHYLSILYLOXY)CYCLOBUTENE AND 2-HYDROXYCYCLOBUTANONE. *Organic Syntheses*, 57, 1. [\[Link\]](#)
- ChemicalDesk. (2013).
- Hollmann, F., & Bühler, K. (2005). Biocatalytic route to chiral acyloins: P450-catalyzed regio- and enantioselective α -hydroxylation of ketones. Semantic Scholar. [\[Link\]](#)
- Wikipedia. (n.d.).
- Laue, T., & Plagens, A. (2005). Acyloin Ester Condensation. In *Named Organic Reactions* (pp. 1-3). John Wiley & Sons, Ltd. [\[Link\]](#)
- Kim, J. Y., et al. (2012). Chemoselective crossed acyloin condensation of aromatic and aliphatic aldehydes using N-heterocyclic carbene catalyst. *Organic & Biomolecular Chemistry*, 10(3), 548-551. [\[Link\]](#)
- SlideShare. (2017).
- Stoll, M., & Rouve, A. (1947). [Synthesis of macrocyclic products with a musky odor; on cyclic acyloines]. *Helvetica Chimica Acta*, 30(6), 1822–1836. [\[Link\]](#)
- Prezi. (2019).

- YouTube. (2019).
- Organic Chemistry Portal. (n.d.).
- Ramanjaneyulu, B. T., Mahesh, S., & Anand, R. V. (2015). N-Heterocyclic Carbene Catalyzed Highly Chemoselective Intermolecular Crossed Acyloin Condensation of Aromatic Aldehydes with Trifluoroacetaldehyde Ethyl Hemiacetal. *Organic Letters*, 17(1), 6–9. [\[Link\]](#)
- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- ResearchGate. (n.d.). a) Reaction conditions for the biocatalytic synthesis of chiral[33]-,[18]-, [3]-, and[11]paracyclophanes.
- Bloomfield, J. J. (1976). The Acyloin Condensation.
- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. *PubMed Central*. [\[Link\]](#)
- Jin, M. Y., et al. (2011). Switching Regioselectivity in Crossed Acyloin Condensations between Aromatic Aldehydes and Acetaldehyde by Altering N-Heterocyclic Carbene Catalysts. *Organic Letters*, 13(5), 880–883. [\[Link\]](#)
- Gadgil, V. R., et al. (2025).
- Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. *PubMed Central*. [\[Link\]](#)
- De Nisi, F., et al. (2019).
- Petrucci, R., et al. (2023). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. *MDPI*. [\[Link\]](#)
- Chi, Y. R. (2018). CHAPTER 7: N-Heterocyclic Carbene-Catalyzed Asymmetric Functionalization of Aldehyde C–H Bonds.
- Soloshonok, V. A., & Han, J. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. *PubMed Central*. [\[Link\]](#)
- Lee, S. S., & Lee, J. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. *MDPI*. [\[Link\]](#)
- Bentham Science. (2016). Vol 16, No 12 (2016). Anti-Cancer Agents in Medicinal Chemistry. [\[Link\]](#)
- Petrucci, R., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. *PubMed Central*. [\[Link\]](#)
- Petrucci, R., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis.
- Calhelha, R. C., & Ferreira, I. C. F. R. (2023).
- Muhammad, N., & Mao, Z. W. (2021).
- Kumar, A., et al. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. *PubMed Central*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. reddit.com [reddit.com]
- 2. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]
- 3. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 4. journal.iisc.ac.in [journal.iisc.ac.in]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. bspublications.net [bspublications.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. prezi.com [prezi.com]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. The yeast mediated synthesis of the L-ephedrine precursor, L-phenylacetylcarbinol, in an organic solvent | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 14. books.rsc.org [books.rsc.org]
- 15. [PDF] The yeast mediated synthesis of the L-ephedrine precursor, L-phenylacetylcarbinol, in an organic solvent | Semantic Scholar [semanticscholar.org]
- 16. Acyloin Condensation [chemistrynewlight.blogspot.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biocatalytic route to chiral acyloins: P450-catalyzed regio- and enantioselective α -hydroxylation of ketones. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]

- 20. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of *Candida tropicalis* TISTR 5306 and *Saccharomyces cerevisiae* TISTR 5606 as the Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [Synthesis of macrocyclic products with a musky odor; on cyclic acyloines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Macrocyclic musks: Trends in development and synthetic strategies [ouci.dntb.gov.ua]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]
- 27. Vol 24, No 20 (2024) - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 28. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Recent Progresses in Conjugation with Bioactive Ligands to Improve the Anticancer Activity of Platinum Compounds [ouci.dntb.gov.ua]
- 32. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [The Acyloin Motif: A Technical Guide to its Discovery, Synthesis, and Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145642#discovery-and-history-of-acyloin-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com